Nipecotic acid
Overview
Description
Nipecotic acid, also known as piperidine-3-carboxylic acid, is a compound with the molecular formula C6H11NO2. It is a derivative of piperidine and is primarily known for its role as a gamma-aminobutyric acid (GABA) uptake inhibitor. This compound has garnered significant interest in scientific research due to its potential therapeutic applications, particularly in the treatment of neurological disorders .
Mechanism of Action
Target of Action
Nipecotic acid primarily targets the GABA transporters (GATs) . These transporters are responsible for the reuptake of γ-aminobutyric acid (GABA), the predominant inhibitory neurotransmitter in the central nervous system (CNS) . By inhibiting these transporters, this compound increases the concentration of GABA in the synaptic cleft .
Mode of Action
This compound acts as a GABA reuptake inhibitor . It binds to the GABA transporters, blocking them from reabsorbing GABA back into the presynaptic neurons and surrounding glia cells . This action results in an increased concentration of GABA in the synaptic cleft, enhancing GABAergic neurotransmission .
Biochemical Pathways
The increased GABA concentration in the synaptic cleft enhances the inhibitory effect of GABA on neuronal activity . This can help to restore a balanced interplay between excitatory and inhibitory neurotransmission, which is crucial for the proper functioning of the CNS . Disruptions in this balance can lead to or intensify neurological disorders like Alzheimer’s disease, depression, epilepsy, or Parkinson’s disease .
Pharmacokinetics
The systemic availability of this compound after nasal administration is around 14% . When administered as its n-butyl ester, the systemic availability of this compound increases significantly to 92-97% . This suggests that the use of an ester formulation can greatly improve the bioavailability of this compound . Both intravenous and nasal administration of the n-butyl ester result in a significantly longer terminal half-life and larger mean resident time for this compound .
Result of Action
The inhibition of GABA reuptake by this compound leads to an increase in GABAergic neurotransmission . This can have a significant impact on neurological disorders that are associated with an imbalance in excitatory and inhibitory neurotransmission . For example, this compound derivatives have shown significant anticonvulsant and antidepressant effects in animal models .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the lipophilicity of this compound can be improved by attaching lipophilic anchors like thiadiazole and substituted aryl acid derivatives . This can enhance the compound’s interaction with its targets and improve its pharmacokinetic properties
Biochemical Analysis
Biochemical Properties
Nipecotic acid acts as a GABA reuptake inhibitor . It binds the transporter in the same way as GABA, together with the two Na+ ions and one Cl- ion . This interaction plays a crucial role in the regulation of GABAergic neurotransmission .
Cellular Effects
This compound has been used in research for diseases involving GABAergic neurotransmission dysfunction . It has been shown to have significant effects on various types of cells and cellular processes, particularly those involving GABA transport .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a GABA reuptake inhibitor . It binds to the GABA transporter in the same way as GABA, along with two Na+ ions and one Cl- ion . This binding interaction plays a key role in the regulation of GABAergic neurotransmission .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
As a GABA reuptake inhibitor, it likely interacts with enzymes or cofactors involved in GABA metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues via GABA transporters . These transporters play a crucial role in the regulation of GABAergic neurotransmission by facilitating the cellular uptake of GABA .
Subcellular Localization
Given its role as a GABA reuptake inhibitor, it likely localizes to areas of the cell where GABA transporters are present .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nipecotic acid can be synthesized through various methods. One common approach involves the N-alkylation of racemic ethyl nipecotate with ω-hydroxy and ω-dimethoxy substituted n-propyl- and n-butylhalides. This process yields this compound derivatives with an N-alkyl residue . Another method involves the stereoselective hydrolysis of racemic nipecotamide in the presence of a microbially derived oxygen source, followed by aroylation, Hofmann rearrangement, and deprotection to produce optically active this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, ensuring that the final product meets the required standards for pharmaceutical and research applications.
Chemical Reactions Analysis
Types of Reactions: Nipecotic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of this compound derivatives can yield amines.
Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom, to form N-substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Alkyl halides and acyl chlorides are commonly used reagents for substitution reactions.
Major Products:
Oxidation: Ketones and aldehydes.
Reduction: Amines.
Substitution: N-substituted this compound derivatives.
Scientific Research Applications
Nipecotic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Nipecotic acid is unique in its structure and mechanism of action compared to other GABA uptake inhibitors. Similar compounds include:
Tiagabine: Another GABA uptake inhibitor used in the treatment of epilepsy.
Deramciclane: A compound with anxiolytic properties that also inhibits GABA reuptake.
Uniqueness: this compound’s distinct piperidine ring structure and its specific inhibition of GABA transporters set it apart from other similar compounds. Its derivatives have shown promise in various therapeutic applications, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
piperidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-6(9)5-2-1-3-7-4-5/h5,7H,1-4H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLSEXAGTJCILF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870568 | |
Record name | 3-Piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00870568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID8139863 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
498-95-3 | |
Record name | Nipecotic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=498-95-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nipecotic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498953 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00870568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Piperidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.159 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NIPECOTIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U1QTN40SY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Nipecotic acid is a potent inhibitor of γ-aminobutyric acid (GABA) uptake. [, , , , ] GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system. This compound acts by competitively binding to GABA transporters on neuronal and glial cell membranes, effectively blocking GABA uptake from the synaptic cleft. [, , , ] This leads to an increased concentration of GABA in the synaptic cleft and enhanced GABAergic neurotransmission. [, ]
ANone: By inhibiting GABA uptake, this compound increases the duration and magnitude of GABA's inhibitory effects. This can lead to various downstream effects, including:
- Anticonvulsant activity: Increased GABAergic transmission can suppress seizure activity. [, , ]
- Anxiolytic effects: Enhanced GABAergic signaling is associated with reduced anxiety. []
- Sedative effects: Higher levels of GABA can promote sedation and sleep. []
- Modulation of dopamine release: GABAergic neurons can influence dopamine release, and this compound's effects on GABA levels may indirectly affect dopaminergic signaling. []
A:
- Spectroscopic Data:
ANone: Computational methods like molecular docking and quantitative structure-activity relationship (QSAR) modeling have been valuable tools in studying this compound:
- Molecular Docking: Docking studies help visualize and predict the binding mode of this compound and its analogs within the binding site of GABA transporters. [] This information can guide the design of novel inhibitors with improved potency and selectivity.
- QSAR Modeling: QSAR models correlate structural features of this compound analogs with their biological activity. [] These models help identify key structural determinants of potency, selectivity, and other pharmacological properties, facilitating the design of new inhibitors with optimized profiles.
ANone: Numerous studies have explored the SAR of this compound, revealing key insights:
- N-substitution: Introduction of bulky substituents on the nitrogen atom, like the diphenylbutenyl group in SKF-89976-A, dramatically increases potency and selectivity for GAT-1. [, ]
- Modifications at the 5-position: Recent studies have explored modifications at the 5-position of the piperidine ring, leading to the discovery of novel GAT-1 inhibitors with unique binding modes. [, ]
ANone: While specific stability data for this compound might vary depending on conditions, research has focused on prodrug strategies to enhance its properties:
- Ester Prodrugs: Synthesizing this compound esters with different moieties can enhance lipophilicity, potentially improving blood-brain barrier penetration and in vivo stability. [, ] The choice of ester group can influence hydrolysis rates and overall pharmacokinetic properties.
A:
- Early studies identifying this compound as a GABA uptake inhibitor: Initial research recognized this compound's potent inhibition of GABA uptake in various experimental setups. [, , , , , ]
- Development of more potent and selective analogs: Subsequent research focused on modifying this compound's structure to enhance potency, selectivity for specific GABA transporter subtypes (e.g., GAT-1), and improve pharmacokinetic properties. [, , , , , ] This led to the development of compounds like SKF-89976-A and tiagabine.
- Exploration of novel structural modifications: More recent efforts have targeted less explored regions of the this compound scaffold, such as the 5-position, leading to the discovery of inhibitors with distinct structure-activity relationships and potentially new binding modes. [, ]
A:
- Medicinal Chemistry & Pharmacology: Synergistic efforts between medicinal chemists and pharmacologists have been crucial in designing, synthesizing, and evaluating the biological activity of novel this compound analogs. [, , , , , , ]
- Computational Chemistry & Drug Design: Computational chemists have played a significant role in understanding the binding interactions of this compound derivatives with GABA transporters, providing valuable insights for drug design. [, ]
- Neuroscience & Pharmacology: Collaboration between neuroscientists and pharmacologists has been essential in elucidating the role of GABAergic neurotransmission in various neurological and psychiatric disorders and exploring the therapeutic potential of GABA uptake inhibitors. [, ]
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